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Compound of Interest

Compound Name: P-gp inhibitor 17

Cat. No.: B12375844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of selected P-

glycoprotein (P-gp) inhibitors, supported by experimental data from animal models. P-

glycoprotein is a well-characterized efflux pump that plays a significant role in multidrug

resistance (MDR) in cancer therapy and influences the pharmacokinetics of various drugs. The

effective inhibition of P-gp in vivo is a key strategy to overcome MDR and enhance drug

efficacy.

Comparative Analysis of P-gp Inhibitors
The following tables summarize the in vivo efficacy of three distinct P-gp inhibitors: EC31, a

novel epicatechin derivative; XR9576 (Tariquidar), a potent non-competitive inhibitor; and

LY335979 (Zosuquidar), a third-generation inhibitor. These inhibitors have been evaluated in

various animal models to determine their ability to reverse P-gp-mediated drug resistance.

Table 1: In Vivo Efficacy of P-gp Inhibitors in Animal Models
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Inhibitor
Animal

Model

P-gp

Substrate

Inhibitor

Dosing

Regimen

Substrate

Dosing

Regimen

Key

Efficacy

Results

Reference

EC31

Human

breast

cancer

xenograft

(LCC6MD

R) in

BALB/c

nude mice

Paclitaxel

(PTX)

30 mg/kg,

intraperiton

eal (i.p.)

12 mg/kg,

intravenou

s (i.v.)

1.6-fold

reduction

in tumor

volume;

1.5-fold

reduction

in tumor

weight; 6-

fold

increase in

intratumor

PTX level.

[1]

[1]

Murine

leukemia

(P388ADR)

and human

leukemia

(K562/P-

gp) models

Doxorubici

n (DOX)

30 mg/kg,

i.p.

Not

specified

Significantl

y

prolonged

survival of

the mice.

[1][2]

[1][2]

XR9576

Murine

colon

tumor

(MC26) in

mice

Doxorubici

n

2.5-4.0

mg/kg, i.v.

or oral

(p.o.)

Not

specified

Potentiated

the

antitumor

activity of

doxorubicin

.[3]

[3]

Human

tumor

xenografts

(2780AD,

H69/LX4)

Paclitaxel,

Etoposide,

Vincristine

6-12

mg/kg, p.o.

Not

specified

Fully

restored

antitumor

activity of

the co-

administer

[3]
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in nude

mice

ed drugs.

[3]

LY335979
Wild-type

mice
Paclitaxel

60 mg/kg,

p.o.

20 mg/kg,

p.o.

Investigate

d the effect

on

intestinal

absorption.

[4]

[4]

Wild-type

mice
Paclitaxel

25 and 80

mg/kg, p.o.

Intravenou

s (i.v.)

3.5-fold

and 5-fold

higher

paclitaxel

levels in

the brain,

respectivel

y.

[5]

Table 2: In Vitro Potency of P-gp Inhibitors

Inhibitor Cell Lines P-gp Substrate
Potency

(EC50/IC50)
Reference

EC31

P-gp-

overexpressing

cell lines

Paclitaxel,

Doxorubicin,

Vincristine

37 to 249 nM

(EC50)
[1][2]

XR9576

Human

(H69/LX4,

2780AD) and

murine (EMT6

AR1.0, MC26)

MDR cell lines

Doxorubicin,

Paclitaxel,

Etoposide,

Vincristine

25-80 nM for

complete

reversal of

resistance

[3]

LY335979

P-gp-

overexpressing

cell lines

Not specified 50 to 100 nM [6]
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Detailed Experimental Protocols
In Vivo Validation of EC31

Human Breast Cancer Xenograft Model:

Animal Model: BALB/c nude mice were subcutaneously xenografted with LCC6MDR cells,

a P-gp-overexpressing human breast cancer cell line.[1][7]

Treatment Protocol: Mice were treated with EC31 (30 mg/kg, i.p.) and Paclitaxel (12

mg/kg, i.v.).[1]

Efficacy Assessment: Tumor volume and weight were measured. Intratumor paclitaxel

concentration was determined using UPLC-MS/MS.[1][7]

Leukemia Models:

Animal Models: Murine leukemia P388ADR and human leukemia K562/P-gp models were

used.[1]

Treatment Protocol: Co-treatment with EC31 and doxorubicin.

Efficacy Assessment: The primary endpoint was the survival of the mice.[1]

In Vivo Validation of XR9576 (Tariquidar)
Murine Colon Tumor Model:

Animal Model: Mice bearing intrinsically resistant MC26 colon tumors.[3]

Treatment Protocol: Co-administration of XR9576 (2.5-4.0 mg/kg, i.v. or p.o.) with

doxorubicin.[3]

Efficacy Assessment: The potentiation of the antitumor activity of doxorubicin was

evaluated.[3]

Human Tumor Xenograft Models:
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Animal Models: Nude mice with highly resistant MDR human tumor xenografts (2780AD,

H69/LX4).[3]

Treatment Protocol: Co-administration of XR9576 (6-12 mg/kg p.o.) with paclitaxel,

etoposide, or vincristine.[3]

Efficacy Assessment: Restoration of the antitumor activity of the chemotherapeutic agents

was measured.[3]

In Vivo Validation of LY335979 (Zosuquidar)
Intestinal Absorption Study:

Animal Model: Wild-type mice.[4]

Treatment Protocol: Mice were orally administered LY335979 (60 mg/kg). After 10

minutes, paclitaxel was orally administered at a dose of 20 mg/kg.[4]

Efficacy Assessment: The portal-systemic blood concentration difference method was

used to evaluate the effect on the intestinal absorption of paclitaxel.[4]

Brain Penetration Study:

Animal Model: Wild-type mice.

Treatment Protocol: Zosuquidar was administered orally at 25 and 80 mg/kg one hour

before intravenous paclitaxel.[5]

Efficacy Assessment: Paclitaxel concentrations in plasma and brain tissue were quantified

by high-performance liquid chromatography.[5]
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Experimental Workflow for In Vivo P-gp Inhibitor Validation

Animal Model Preparation
(e.g., Tumor Xenograft)

Randomization into Treatment Groups
(Control, Substrate only, Inhibitor + Substrate)

Drug Administration
(P-gp Inhibitor and Substrate)

Monitoring of Animal Health
and Tumor Growth

Data and Sample Collection
(Tumor size, Blood, Tissues)

Pharmacokinetic and Pharmacodynamic Analysis

Evaluation of Efficacy
(e.g., Tumor Inhibition, Survival)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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